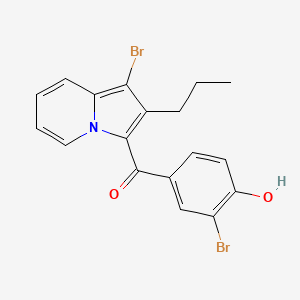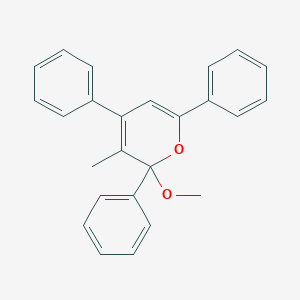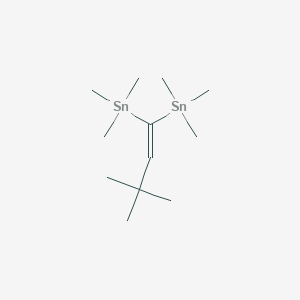
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3,3-dimethylbut-1-ene backbone. Organotin compounds are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3,3-dimethylbut-1-ene with trimethyltin chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
3,3-Dimethylbut-1-ene+2(CH3)3SnCl→(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane)+2HCl
Industrial Production Methods
Industrial production of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of organotin oxides or hydroxides.
Reduction: Formation of lower oxidation state organotin compounds.
Substitution: Formation of new organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moieties. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include:
Coordination Chemistry: Formation of coordination complexes with metal ions or organic ligands.
Catalysis: Activation of substrates through coordination to the organotin center, enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylsilane): Similar structure but with silicon instead of tin.
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylgermane): Similar structure but with germanium instead of tin.
Uniqueness
(3,3-Dimethylbut-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to the presence of tin, which imparts distinct chemical properties such as higher reactivity and the ability to form stable coordination complexes. This makes it particularly useful in catalysis and material science applications.
Eigenschaften
CAS-Nummer |
78338-46-2 |
|---|---|
Molekularformel |
C12H28Sn2 |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
(3,3-dimethyl-1-trimethylstannylbut-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C6H10.6CH3.2Sn/c1-5-6(2,3)4;;;;;;;;/h5H,2-4H3;6*1H3;; |
InChI-Schlüssel |
AYKANWMHSTZVDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


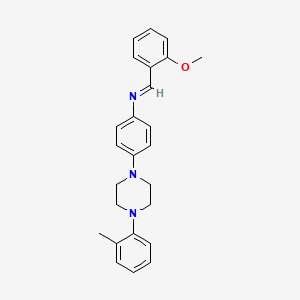

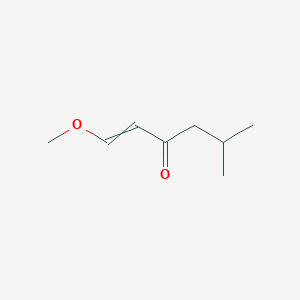
methylene]-](/img/structure/B14439254.png)
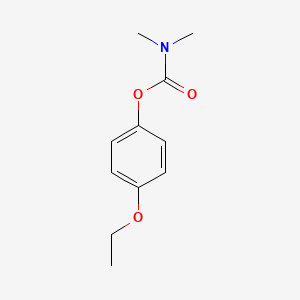
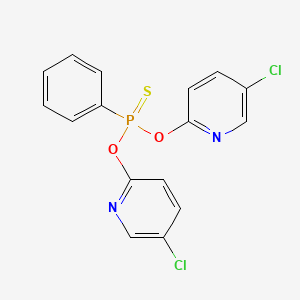
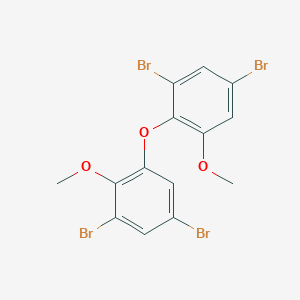
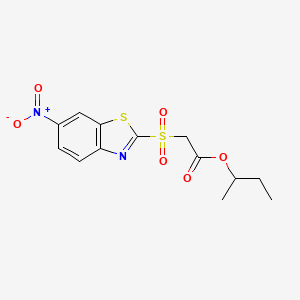
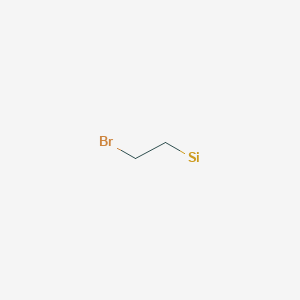
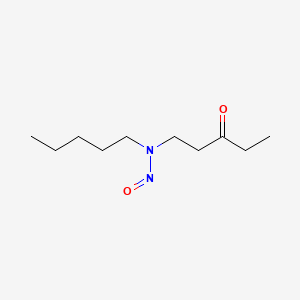
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
